
3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H11F2N3O and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Biological Activity
3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 877133-03-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name : 3-(difluoromethyl)-5-(dimethylamino)-1-methylpyrazole-4-carbaldehyde
- Molecular Formula : C8H11F2N3O
- Molecular Weight : 201.19 g/mol
Structural Representation
Property | Value |
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InChI Key | DNFWBOYYZVXTIC-UHFFFAOYSA-N |
SMILES | CN(C)C1=NN(C(=O)C=C1F)F |
Antifungal Activity
Recent studies have highlighted the antifungal potential of pyrazole derivatives, including this compound. A series of derivatives synthesized from this compound were tested against various phytopathogenic fungi. The results indicated that many exhibited moderate to excellent antifungal activity, with some derivatives outperforming standard antifungal agents like boscalid in in vitro mycelial growth inhibition assays .
Antitumor Activity
Pyrazole derivatives have also shown promise as antitumor agents. Research indicates that compounds in this class can inhibit key cancer-related pathways, including BRAF(V600E), which is significant in melanoma treatment. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer efficacy . Specific derivatives have been tested against breast cancer cell lines, demonstrating potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Synthesis and Testing of Derivatives
A notable study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their biological activities against seven phytopathogenic fungi. Among these, one derivative exhibited superior antifungal activity compared to established fungicides, highlighting the compound's potential as an agrochemical .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of these compounds at the molecular level. For instance, one derivative was found to form hydrogen bonds with critical amino acids in target proteins involved in fungal growth, suggesting a specific mode of action that could be exploited for drug design .
Scientific Research Applications
Synthesis Methodology
- Starting Materials : The synthesis often begins with readily available pyrazole derivatives.
- Reaction Conditions : The reactions are usually conducted in organic solvents like dichloromethane or dioxane, employing catalysts such as sodium iodide or potassium iodide.
- Yield : Reports indicate that yields can vary but often exceed 50% depending on the specific reaction conditions used .
Antifungal Properties
Research has demonstrated that derivatives of 3-(difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde exhibit notable antifungal activity. For instance, a series of amides derived from this compound were tested against various phytopathogenic fungi, showing superior activity compared to standard fungicides like boscalid .
- Mechanism of Action : The antifungal activity is believed to be linked to the compound's ability to inhibit specific enzymes involved in fungal metabolism, potentially disrupting cell wall synthesis or function.
Pesticidal Applications
The compound is also being explored for its utility in developing novel pesticides. Pyrazole derivatives are recognized for their effectiveness as agrochemicals due to their low toxicity and high efficiency .
- Case Studies : Several studies have highlighted the synthesis of new pyrazole-based fungicides that leverage the structural features of this compound to enhance efficacy against resistant strains of agricultural pests.
Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazole-4-carbaldehyde derivatives, including those with fluorinated and amino substituents?
- Methodological Answer : Pyrazole-4-carbaldehydes are typically synthesized via the Vilsmeier–Haack reaction, which involves formylation of pyrazolone precursors using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For fluorinated analogs (e.g., difluoromethyl groups), halogenation or fluorination steps are integrated, such as reacting intermediates with fluorinating agents like ClCF₂CO₂H or via nucleophilic substitution . Amino substituents (e.g., dimethylamino) can be introduced via reductive amination or substitution reactions using dimethylamine under basic conditions .
Q. What spectroscopic and analytical techniques are critical for characterizing pyrazole-4-carbaldehyde derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and electronic environments. For example, the aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while fluorinated groups show splitting patterns due to ¹⁹F coupling .
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is used to resolve molecular geometry. Software suites like SHELXL (for refinement) and PLATON (for validation) ensure structural accuracy .
Q. How are reaction conditions optimized for introducing electron-withdrawing groups (e.g., difluoromethyl) onto pyrazole cores?
- Methodological Answer : Fluorination reactions often require anhydrous conditions and catalysts like KF or CsF. For difluoromethyl groups, intermediates such as 3-bromo-5-chloropyrazole may react with difluoromethyl chloride under controlled temperatures (60–80°C) to avoid side reactions . Solvent selection (e.g., DMF or THF) and reaction time are optimized via kinetic studies using TLC or HPLC monitoring .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in pyrazole-4-carbaldehyde synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational methods (DFT calculations) predict favorable sites for electrophilic substitution. For example, the dimethylamino group at position 5 directs formylation to position 4 via resonance stabilization . Experimental validation involves synthesizing isotopologs or using substituent-blocking strategies to isolate reaction pathways .
Q. How do steric and electronic effects of substituents (e.g., difluoromethyl, dimethylamino) impact crystallographic refinement?
- Methodological Answer : Bulky or flexible groups (e.g., dimethylamino) introduce disorder in crystal lattices, complicating refinement. SHELXL’s restraints (e.g., DFIX, SIMU) model thermal motion and partial occupancy. For electron-rich groups like difluoromethyl, high-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis resolve bonding ambiguities .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for pyrazole derivatives?
- Methodological Answer : Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. To reconcile these:
- Perform variable-temperature NMR to detect dynamic effects.
- Use Density Functional Theory (DFT) to compare optimized gas-phase geometries with crystallographic data .
- Validate hydrogen-bonding networks via Mogul Geometry Check in Mercury software .
Q. How can ultrasound-assisted synthesis improve yields in multi-step pyrazole-carbaldehyde reactions?
- Methodological Answer : Ultrasound irradiation enhances reaction rates by promoting cavitation, which reduces activation energy. For example, condensation of 3-(trifluoromethyl)-1-phenylpyrazol-5(4H)-one with aldehydes under ultrasound achieves 85–90% yields in 30 minutes vs. 6 hours conventionally . Parameters like frequency (20–40 kHz) and power (50–100 W) are optimized via Design of Experiments (DoE) .
Properties
IUPAC Name |
3-(difluoromethyl)-5-(dimethylamino)-1-methylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O/c1-12(2)8-5(4-14)6(7(9)10)11-13(8)3/h4,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFWBOYYZVXTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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